![molecular formula C6H5N3O B1601529 1H-pyrazolo[4,3-b]pyridin-7-ol CAS No. 94220-42-5](/img/structure/B1601529.png)

1H-pyrazolo[4,3-b]pyridin-7-ol

Übersicht

Beschreibung

1H-pyrazolo[4,3-b]pyridin-7-ol is a compound that belongs to the family of pyrazolopyridines . It is a common fragment used in the synthesis of kinase inhibitors .

Synthesis Analysis

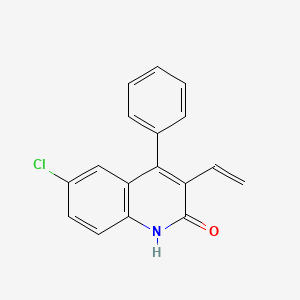

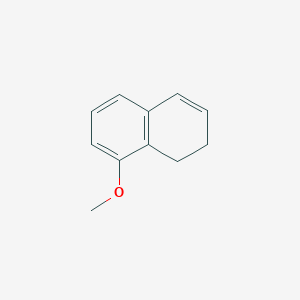

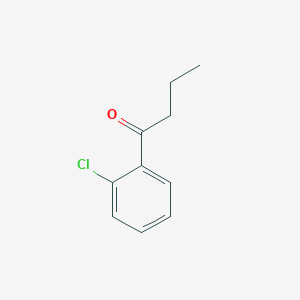

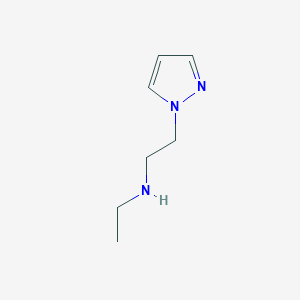

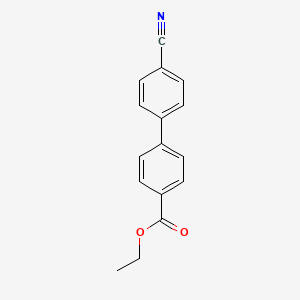

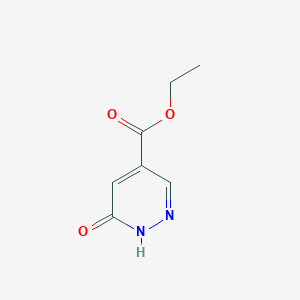

The synthesis of 1H-pyrazolo[4,3-b]pyridine derivatives has been extensively studied. The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system . A total of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized based on scaffold hopping and computer-aided drug design .Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[4,3-b]pyridin-7-ol is available as a 2D Mol file . The pyrazolo portion is suitable as a hydrogen bond center, and the pyridine is thought to have a π–π stacking interaction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-pyrazolo[4,3-b]pyridine derivatives are complex and varied. The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .Wissenschaftliche Forschungsanwendungen

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include 1H-pyrazolo[4,3-b]pyridin-7-ol, have been extensively studied for their biomedical applications . They present two possible tautomeric forms: the 1H- and 2H-isomers . The 1H-isomers, whether substituted or unsubstituted at N1, predominate in a ratio of 3.6 to 1 .

Affinity to Enzymes or Receptors

Purine analogues, including 1H-pyrazolo[3,4-b]pyridines, are important therapeutic tools due to their affinity to enzymes or receptors that are involved in critical biological processes .

Cytotoxic Potential

New 1,4,6-trisubstituted pyrazolo[3,4-b]pyridines have been designed and synthesized, and their cytotoxic potential has been studied . This suggests that 1H-pyrazolo[4,3-b]pyridin-7-ol could also have potential cytotoxic properties.

Drug Development

The close similarity of 1H-pyrazolo[3,4-b]pyridines to the purine bases adenine and guanine has attracted the interest of medicinal chemists . This suggests that 1H-pyrazolo[4,3-b]pyridin-7-ol could be used in the development of new drugs.

Substitution Patterns

The substitution patterns of 1H-pyrazolo[3,4-b]pyridines have been reviewed, establishing the type of substituents mainly used at positions N1, C3, C4, C5, and C6 . This information could be useful in the design and synthesis of new compounds based on 1H-pyrazolo[4,3-b]pyridin-7-ol.

Wirkmechanismus

Target of Action

The primary target of 1H-pyrazolo[4,3-b]pyridin-7-ol is the soluble guanylyl cyclase (sGC), a heme-dependent enzyme . This enzyme plays a crucial role in the regulation of intracellular levels of cyclic guanosine monophosphate (cGMP), which is a key secondary messenger involved in various physiological processes.

Mode of Action

1H-pyrazolo[4,3-b]pyridin-7-ol acts as an agonist of sGC . It binds to the enzyme in a manner that requires the presence of a reduced heme moiety associated with sGC . This binding stimulates the enzyme, leading to an increase in the production of cGMP .

Biochemical Pathways

The activation of sGC and the subsequent increase in cGMP levels affect various biochemical pathways. One of the key pathways influenced is the cGMP-dependent protein kinase pathway. The elevated cGMP levels lead to the activation of this kinase, which in turn phosphorylates various proteins, leading to their activation or deactivation . For instance, the compound elevates the cGMP-responsive phosphorylation of the protein VASP at Ser 239 .

Result of Action

The result of the action of 1H-pyrazolo[4,3-b]pyridin-7-ol is the modulation of cellular processes regulated by cGMP. By increasing the levels of cGMP, the compound can influence various physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation .

Safety and Hazards

Eigenschaften

IUPAC Name |

1,4-dihydropyrazolo[4,3-b]pyridin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-5-1-2-7-4-3-8-9-6(4)5/h1-3H,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDUJQGKAQGANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90548300 | |

| Record name | 1,4-Dihydro-7H-pyrazolo[4,3-b]pyridin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-pyrazolo[4,3-b]pyridin-7-ol | |

CAS RN |

94220-42-5 | |

| Record name | 1,4-Dihydro-7H-pyrazolo[4,3-b]pyridin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

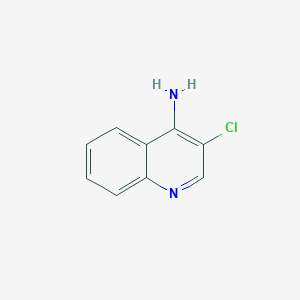

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Bis(trideuteriomethyl)amino]ethyl 4-(butylamino)benzoate;hydrochloride](/img/structure/B1601462.png)

![3'-Methoxy[1,1'-biphenyl]-2-ol](/img/structure/B1601468.png)